4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate
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Overview
Description
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate typically involves a multi-step process. One common method involves the condensation of arylaldehydes with malononitrile and 5,5-dimethyl-1,3-cyclohexanedione under ultrasonic irradiation without a catalyst . Another approach includes the reaction of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexadione in water in the presence of triethylbenzylammonium chloride (TEBA), providing a fast, efficient, high-yielding, and clean synthesis .
Industrial Production Methods
the principles of green chemistry and mechanochemical synthesis could be applied to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with pro-apoptotic properties for cancer treatment.
Medicine: Investigated for its therapeutic potential in treating various ailments.
Mechanism of Action
The mechanism of action of 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, chromene derivatives have been reported to exhibit pro-apoptotic properties, which can be useful in cancer treatment . The compound may interact with cellular pathways that regulate apoptosis, leading to the selective killing of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-amino-3-cyano-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
- 4-(2-amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
Uniqueness
What sets 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromene core, cyano group, and chlorobenzoate moiety makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C23H17ClN2O4 |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17ClN2O4/c24-17-5-2-1-4-15(17)23(28)29-14-10-8-13(9-11-14)20-16(12-25)22(26)30-19-7-3-6-18(27)21(19)20/h1-2,4-5,8-11,20H,3,6-7,26H2 |
InChI Key |
XFNFPMJHZHFMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl)C(=O)C1 |
Origin of Product |
United States |
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